Methyl 3-methoxy-4-methylaminobenzoate
Description
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-methoxy-4-(methylamino)benzoate |
InChI |
InChI=1S/C10H13NO3/c1-11-8-5-4-7(10(12)14-3)6-9(8)13-2/h4-6,11H,1-3H3 |
InChI Key |
OJFCSIYICJPDBO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)OC)OC |
Origin of Product |
United States |
Scientific Research Applications
Intermediate in Drug Synthesis
Methyl 3-methoxy-4-methylaminobenzoate serves as an important intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that lead to the development of new pharmaceuticals targeting specific biological pathways. For instance, it has been utilized in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.
Antitumor Activity
Research has highlighted the compound's potential as an antitumor agent. In studies involving various cancer cell lines, derivatives of this compound exhibited significant antiproliferative effects. For example, certain derivatives showed IC50 values ranging from 2.6 to 18 nM against human cancer cell lines, indicating strong inhibitory activity on microtubule polymerization, which is crucial for cancer cell division .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Derivative A | 2.6 | HeLa |
| Derivative B | 12 | MCF7 |
| Derivative C | 18 | A549 |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Studies indicated that certain derivatives demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets, revealing insights into its pharmacokinetic properties and potential therapeutic applications .
Case Study 1: Synthesis and Evaluation of Antitumor Agents
A study conducted on the synthesis of this compound derivatives led to the identification of several compounds with enhanced antitumor activity compared to existing treatments. The derivatives were evaluated in vitro against multiple cancer cell lines, demonstrating promising results that warrant further exploration in vivo .
Case Study 2: Development of Antimicrobial Agents
In another investigation, researchers synthesized various derivatives of this compound to assess their antimicrobial efficacy. The results indicated that specific modifications to the structure significantly improved their activity against resistant strains of bacteria, highlighting the compound's potential in addressing antibiotic resistance issues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following compounds exhibit structural similarities, differing primarily in substituent groups and their positions:
Key Observations:
Substituent Effects on Polarity and Solubility: The methylamino group in the target compound (vs. The ester group in Methyl 3-methoxy-4-methylbenzoate (vs. carboxylic acid in 3-methoxy-4-nitrobenzoic acid) reduces acidity, favoring stability in non-aqueous environments .
Reactivity and Stability: The methylamino group is less electron-withdrawing than a nitro group, making the target compound more reactive in electrophilic substitution reactions compared to 3-methoxy-4-nitrobenzoic acid .
Biological Implications: Analogs like 3-methoxy-4-dimethylaminoazobenzene () demonstrate that methylamino groups in specific positions correlate with carcinogenicity in azo compounds. While the target compound lacks an azo backbone, the methylamino group’s electronic profile may influence its metabolic pathways or receptor interactions .
Physicochemical Properties
Preparation Methods
Nitro Reduction Route
A potential alternative involves nitration followed by reduction. For example, methyl 3-methoxy-4-nitrobenzoate could be synthesized via nitration of methyl 3-methoxybenzoate, as demonstrated in CN111704555A. Continuous flow reactors enable precise control over nitrating agent stoichiometry (e.g., nitric acid-sulfuric acid mixtures), achieving >85% yield. Subsequent catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, which is then methylated using iodomethane.
Data Tables: Synthesis Step Optimization
*Estimated based on analogous SN2 reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-methoxy-4-methylaminobenzoate, and how can reaction yields be maximized?
- Methodological Answer : A multi-step approach is typically employed. For example, a triazine-based coupling strategy (as seen in analogous syntheses) involves:
Stepwise functionalization : Start with methyl 3-aminobenzoate, introduce the methoxy group via nucleophilic substitution using a methoxy donor (e.g., 4-methoxyphenol) under basic conditions (DIPEA) at controlled temperatures (-35°C to 40°C) .
Methylation of the amine : Use methyl iodide or dimethyl sulfate in the presence of a base to convert the primary amine to a methylamino group.
Purification : Column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) achieves >90% purity, as demonstrated in triazine-linked benzoate derivatives .
- Critical Parameters : Monitor reaction progress via TLC, optimize equivalents of reagents (e.g., 1.15 equiv. of aminobenzoate precursor), and control temperature to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H NMR : Focus on the methylamino proton (δ ~2.8–3.2 ppm, singlet) and methoxy group (δ ~3.8–4.0 ppm, singlet). Aromatic protons in the 6.5–7.5 ppm range confirm substitution patterns .
- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%). GC-MS with electron ionization can identify fragmentation patterns, though derivatization may be needed for volatility .
- Melting Point : Consistent m.p. data (e.g., 79–82°C for structurally similar esters) ensures crystalline integrity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic effects of substituents on this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental UV-Vis spectra (e.g., λmax ~270–300 nm for conjugated systems) .
- Substituent Effects : The electron-donating methoxy group increases aromatic ring electron density, while the methylamino group may participate in resonance or hydrogen bonding, altering solubility and reactivity .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, spectral shifts) for this compound?
- Methodological Answer :
Reproducibility Checks : Repeat syntheses under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate polymorphic variations .
Advanced Characterization : Use differential scanning calorimetry (DSC) to detect polymorphs and variable-temperature NMR to study dynamic effects.
Cross-Validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook) and published crystal structures (if available) .
Q. How does this compound’s stability under varying pH and temperature conditions impact its utility in drug-delivery systems?
- Methodological Answer :
- Hydrolytic Stability : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h). Monitor ester bond cleavage via HPLC. The methoxy group may retard hydrolysis compared to unsubstituted esters .
- Thermal Analysis : TGA/DSC can identify decomposition thresholds (>150°C typical for aromatic esters). Stability in lipid-based nanoparticles should be tested for biomedical applications .
Key Challenges and Future Directions
- Synthetic Scalability : Adapting triazine-based methods for gram-scale production while maintaining yield .
- Biological Screening : Prioritize in vitro assays (e.g., enzyme inhibition) to explore therapeutic potential, leveraging structural similarities to bioactive benzoates .
- Environmental Impact : Assess biodegradation pathways to align with green chemistry principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
